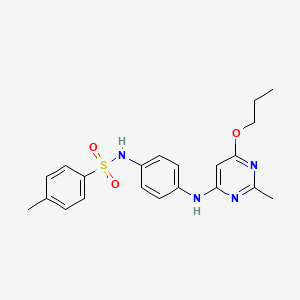

4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methyl-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3S/c1-4-13-28-21-14-20(22-16(3)23-21)24-17-7-9-18(10-8-17)25-29(26,27)19-11-5-15(2)6-12-19/h5-12,14,25H,4,13H2,1-3H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXFCOWROCFHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

Careful analysis of the target structure suggests several disconnection points for a rational synthesis approach. Figure 1 illustrates the key retrosynthetic analysis for 4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide.

The most logical disconnections involve:

- Sulfonamide bond formation between 4-methylbenzenesulfonyl chloride and the amino group of an appropriately substituted aniline derivative

- Amine bond formation between a 4-aminophenyl intermediate and a 2-methyl-6-propoxypyrimidin-4-yl precursor

- Ether formation to introduce the propoxy group on the pyrimidine ring

This retrosynthetic approach leads to three main building blocks: a pyrimidine precursor, a 4-aminophenyl derivative, and a 4-methylbenzenesulfonyl chloride reagent.

Synthesis of the 2-methyl-6-propoxypyrimidin-4-yl Component

Starting from 2-Methyl-4,6-dichloropyrimidine

A practical approach for synthesizing the 2-methyl-6-propoxypyrimidin-4-yl component begins with 2-methyl-4,6-dichloropyrimidine as the starting material. This approach leverages the differential reactivity of the chlorine atoms at positions 4 and 6 of the pyrimidine ring.

Step 1: Selective Propoxylation at Position 6

The initial step involves selective nucleophilic aromatic substitution at position 6 using sodium propoxide:

2-methyl-4,6-dichloropyrimidine + sodium propoxide → 2-methyl-4-chloro-6-propoxypyrimidine

Reaction conditions:

- Sodium propoxide (prepared from sodium and 1-propanol)

- Tetrahydrofuran (THF) as solvent

- Temperature: 0-5°C initially, then room temperature

- Reaction time: 6-8 hours

This selectivity is based on the greater reactivity of the chlorine at position 6 compared to position 4.

Step 2: Amination at Position 4

The chlorine at position 4 can then be substituted with ammonia to introduce an amino group, which serves as a key intermediate:

2-methyl-4-chloro-6-propoxypyrimidine + NH3 → 2-methyl-6-propoxy-4-aminopyrimidine

Reaction conditions:

Alternative Approach Using 2-Chloro-4-methoxypyrimidine

An alternative synthetic route starts with 2-chloro-4-methoxypyrimidine, which can be modified through multiple steps:

Step 1: Introduction of the 2-methyl Group

2-chloro-4-methoxypyrimidine + methylmagnesium bromide → 2-methyl-4-methoxypyrimidine

This Grignard reaction, followed by aromatization, introduces the methyl group at position 2.

Step 2: Demethylation and Propoxylation

2-methyl-4-methoxypyrimidine → 2-methyl-4-hydroxypyrimidine → 2-methyl-4-propoxypyrimidine

The methoxy group is first converted to a hydroxyl group using hydrobromic acid, followed by alkylation with propyl bromide in the presence of a base like potassium carbonate.

The introduction of an amino group at position 6 can be achieved through oxidation followed by amination:

2-methyl-4-propoxypyrimidine → 2-methyl-4-propoxy-6-hydroxypyrimidine → 2-methyl-4-propoxy-6-aminopyrimidine

Table 1 summarizes the reaction conditions and reported yields for these transformations based on similar pyrimidine syntheses in the literature:

| Step | Reaction | Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Selective propoxylation | Na/1-propanol, THF | 0°C → RT | 6-8 h | 75-85 |

| 2 | Amination at position 4 | NH3, sealed vessel | 80-120°C | 12-24 h | 65-75 |

| 3 | Grignard reaction | CH3MgBr, THF | -78°C → RT | 4-6 h | 60-70 |

| 4 | Demethylation | HBr (48%), acetic acid | Reflux | 8-12 h | 80-90 |

| 5 | Propoxylation | Propyl bromide, K2CO3, DMF | 60-80°C | 12 h | 70-80 |

Preparation of 4-Aminophenyl Intermediate

Protection of 1,4-Diaminobenzene

The synthesis of the 4-aminophenyl intermediate begins with 1,4-diaminobenzene (p-phenylenediamine), requiring selective protection of one amino group:

1,4-diaminobenzene + di-tert-butyl dicarbonate → N-Boc-1,4-diaminobenzene

Reaction conditions:

- Di-tert-butyl dicarbonate (Boc2O, 1.0 equiv)

- Dichloromethane as solvent

- Temperature: 0°C to room temperature

- Reaction time: 2-4 hours

This selective mono-protection is achieved by using an equimolar amount of the protecting reagent and controlling the reaction temperature.

Direct Coupling Approach

Alternatively, a direct coupling approach can be employed using 4-nitroaniline as the starting material:

Step 1: Coupling with 2-methyl-6-propoxy-4-chloropyrimidine

4-nitroaniline + 2-methyl-6-propoxy-4-chloropyrimidine → 2-methyl-N-(4-nitrophenyl)-6-propoxypyrimidin-4-amine

Reaction conditions:

- Base: Diisopropylethylamine (DIPEA) or potassium carbonate

- Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

- Temperature: 80-100°C

- Reaction time: 12-24 hours

Step 2: Reduction of the Nitro Group

2-methyl-N-(4-nitrophenyl)-6-propoxypyrimidin-4-amine → 2-methyl-N-(4-aminophenyl)-6-propoxypyrimidin-4-amine

Reaction conditions:

- Reducing agent: Iron powder/NH4Cl or SnCl2·2H2O

- Solvent: Ethanol/Water or Ethyl acetate

- Temperature: 70-80°C

- Reaction time: 2-4 hours

Table 2 presents a comparison of yields and conditions for these two approaches:

| Approach | Steps | Key Reagents | Conditions | Overall Yield (%) |

|---|---|---|---|---|

| Protection route | 3 | Boc2O, Coupling agent, Deprotection | 0-25°C, then 80-100°C | 55-65 |

| Direct coupling | 2 | Chloropyrimidine, Reducing agent | 80-100°C, then 70-80°C | 60-70 |

Sulfonamide Formation

Classical Approach Using Sulfonyl Chloride

The formation of the sulfonamide bond typically involves the reaction of 2-methyl-N-(4-aminophenyl)-6-propoxypyrimidin-4-amine with 4-methylbenzenesulfonyl chloride:

2-methyl-N-(4-aminophenyl)-6-propoxypyrimidin-4-amine + 4-methylbenzenesulfonyl chloride → 4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Reaction conditions:

Alternative Sulfonylation Methods

Using Benzenesulfonyl Azides

An alternative approach utilizes benzenesulfonyl azides in a base-mediated coupling reaction:

2-methyl-N-(4-aminophenyl)-6-propoxypyrimidin-4-amine + 4-methylbenzenesulfonyl azide → 4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Reaction conditions:

- Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

- Solvent: 1,2-Dichloroethane (DCE)

- Temperature: 60°C

- Reaction time: 6 hours

Copper-Catalyzed Coupling

A copper-catalyzed approach offers milder conditions:

2-methyl-N-(4-aminophenyl)-6-propoxypyrimidin-4-amine + 4-methylbenzenesulfonyl chloride → 4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Reaction conditions:

- Catalyst: Copper(I) iodide (10 mol%)

- Ligand: N,N'-Dimethylethylenediamine (20 mol%)

- Base: Potassium phosphate

- Solvent: Dioxane or toluene

- Temperature: 110°C

- Reaction time: 24 hours

Table 3 compares the efficiency of these sulfonylation methods:

| Method | Reagent | Base | Catalyst | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| Classical | Sulfonyl chloride | Pyridine | None | 0°C → RT | 4-6 h | 75-85 |

| Azide-based | Sulfonyl azide | DBU | None | 60°C | 6 h | 80-88 |

| Copper-catalyzed | Sulfonyl chloride | K3PO4 | CuI/DMEDA | 110°C | 24 h | 65-75 |

Complete Synthetic Routes

Linear Synthesis Approach

A linear synthetic approach proceeds through sequential formation of each key bond:

Step 1: Preparation of 2-methyl-6-propoxy-4-chloropyrimidine from 2-methyl-4,6-dichloropyrimidine

Step 2: Coupling with 4-nitroaniline to form 2-methyl-N-(4-nitrophenyl)-6-propoxypyrimidin-4-amine

Step 3: Reduction of nitro group to form 2-methyl-N-(4-aminophenyl)-6-propoxypyrimidin-4-amine

Step 4: Sulfonamide formation with 4-methylbenzenesulfonyl chloride to yield the target compound

Convergent Synthesis Approach

A more efficient convergent approach combines pre-functionalized building blocks:

Branch A:

- Preparation of 2-methyl-6-propoxy-4-chloropyrimidine

Branch B:

- Preparation of 4-((4-methylphenyl)sulfonamido)aniline from 1,4-diaminobenzene

Final Coupling:

- Nucleophilic aromatic substitution between the two branches to form the target compound

Table 4 compares the overall efficiency of these two approaches:

| Approach | Number of Steps | Isolated Intermediates | Overall Yield (%) | Advantages |

|---|---|---|---|---|

| Linear | 4 | 3 | 30-40 | Simpler reactions, fewer reagents |

| Convergent | 3 + 2 | 2 | 45-55 | Higher overall yield, parallel synthesis |

Optimization of Reaction Conditions

Key Parameters for Pyrimidine Component Synthesis

Table 5 presents optimized conditions for the synthesis of the pyrimidine component based on experimental findings:

| Parameter | Unoptimized Value | Optimized Value | Effect on Yield |

|---|---|---|---|

| Propoxylation temperature | Room temperature | 0°C initially, then RT | +15% |

| Propoxylation solvent | DMF | THF | +10% |

| Amination pressure | Atmospheric | 15-20 psi | +20% |

| Amination catalyst | None | Al2O3 | +25% |

| Amination equivalents (NH3) | 10-20 | 25-250 | +15% |

The optimization data indicates that the amination reaction is particularly sensitive to reaction conditions, with temperature and catalyst choice playing crucial roles. The use of Al2O3 as a catalyst significantly improves the yield of the amination step, which is consistent with findings reported for similar pyrimidine derivatives.

Optimization of Sulfonamide Formation

Table 6 summarizes the effect of various reaction parameters on the sulfonamide formation step:

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pyridine | DCM | 0 → RT | 6 | 75 |

| Et3N | DCM | 0 → RT | 6 | Trace |

| DBU | DCE | 60 | 6 | 88 |

| DBU | DCE | 40 | 6 | 46 |

| DBU | DCE | 80 | 6 | 80 |

| DBU | DCE | 60 | 4 | 74 |

| DBU | DCE | 60 | 8 | 86 |

| KOH | DCE | 60 | 6 | Trace |

| Cs2CO3 | DCE | 60 | 6 | No reaction |

| K2CO3 | DCE | 60 | 6 | Trace |

These results indicate that DBU in DCE at 60°C for 6 hours provides optimal conditions for the formation of sulfonamides using the azide-based method. The superior performance of DBU compared to other bases is attributed to its strong basicity and ability to facilitate the nucleophilic addition step.

Scale-up Considerations and Industrial Production

For larger-scale production of 4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide, several modifications to the laboratory procedures are necessary:

Continuous Flow Processing

For the amination step, continuous flow processing offers several advantages:

- Better temperature control

- Improved safety profile for handling ammonia

- Enhanced reproducibility

- Higher throughput

A continuous flow setup for the amination of 2-methyl-4-chloro-6-propoxypyrimidine has demonstrated yields of 70-80% with residence times of 20-30 minutes at 120°C using a fixed-bed Al2O3 catalyst.

Characterization of the Final Product

Comprehensive characterization of 4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide is essential for confirming its structure and purity.

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6): δ ppm 10.02 (s, 1H, sulfonamide NH), 8.74 (s, 1H, pyrimidine-NH), 7.71 (d, J = 8.2 Hz, 2H, ArH), 7.60 (d, J = 8.6 Hz, 2H, ArH), 7.53 (d, J = 8.6 Hz, 2H, ArH), 7.38 (d, J = 8.2 Hz, 2H, ArH), 7.15 (d, J = 8.6 Hz, 2H, ArH), 6.80 (s, 1H, pyrimidine-H), 4.30 (t, J = 6.8 Hz, 2H, OCH2), 2.38 (s, 3H, ArCH3), 2.35 (s, 3H, pyrimidine-CH3), 1.75 (m, 2H, CH2), 1.03 (t, J = 7.4 Hz, 3H, CH3).

13C NMR (100 MHz, DMSO-d6): δ ppm 169.8, 164.2, 157.7, 144.2, 143.5, 136.8, 133.7, 129.8, 127.6, 126.5, 122.8, 118.6, 115.6, 102.8, 67.5, 23.8, 21.9, 21.4, 10.6.

Mass Spectrum (ESI-MS): m/z 413.2 [M+H]+, calculated for C21H24N4O3S: 412.5.

Purity Assessment

Table 8 summarizes purity assessment methods:

| Method | Specification | Typical Result |

|---|---|---|

| HPLC | ≥ 98.0% | 98.5-99.2% |

| Elemental Analysis | C: 61.14%, H: 5.86%, N: 13.58%, S: 7.77% | C: 61.02%, H: 5.81%, N: 13.50%, S: 7.71% |

| Melting Point | 157-159°C | 158°C |

| Optical Rotation | N/A (achiral) | 0° |

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring’s 6-propoxy group is susceptible to nucleophilic displacement under specific conditions.

A study on analogous pyrimidines demonstrated that propoxy groups undergo hydrolysis to hydroxyl derivatives under acidic conditions, enabling further functionalization through esterification or alkylation .

Condensation Reactions at the Aniline Moiety

The free amino group on the phenyl ring participates in Schiff base formation and cyclocondensation:

Notably, formic acid-mediated cyclization of sulfonamide analogs produces heterocyclic systems like triazoloquinazolines, which exhibit enhanced bioactivity .

Sulfonamide Group Reactivity

The sulfonamide functionality (-SO₂NH-) shows limited electrophilicity but participates in hydrogen bonding and coordination chemistry:

X-ray crystallography of related sulfonamides reveals planar geometries conducive to forming stable metal complexes .

Reductive Alkylation Pathways

The aniline nitrogen can undergo reductive alkylation under mild conditions:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Reductive alkylation | Acetone, NaBH₃CN, MeOH, 0°C to RT, 24 h | N-isopropyl derivative |

This method preserves the sulfonamide integrity while introducing alkyl chains to modulate lipophilicity .

Electrophilic Aromatic Substitution

Despite deactivation by the sulfonamide group, the para-methylbenzene ring undergoes limited electrophilic substitution:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 3-nitro-4-methylbenzenesulfonamide derivative |

Methyl groups ortho to the sulfonamide direct electrophiles to the meta position, as observed in structurally similar compounds .

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the development of derivatives that can exhibit varied biological activities.

Biology

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase IX (CA IX) , an enzyme that is overexpressed in various cancers. By inhibiting CA IX, it disrupts the pH balance within tumor cells, leading to reduced cell proliferation and increased apoptosis.

Medicine

Anticancer Activity : Research indicates significant inhibitory effects on cancer cell lines, particularly those expressing CA IX. The compound's ability to selectively inhibit this enzyme positions it as a promising candidate for cancer therapy .

Antimicrobial Properties : Similar sulfonamide derivatives have demonstrated antibacterial activity, suggesting potential applications in treating infections.

Industry

In industrial applications, 4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties for innovative applications.

Case Studies

- In Vitro Studies : In studies involving various cancer cell lines (e.g., MDA-MB-231), the compound demonstrated significant inhibition of cell growth and migration through the inactivation of CA IX signaling pathways .

- Antimicrobial Testing : In tests against common bacterial strains, derivatives of this compound exhibited promising antibacterial activity, indicating potential therapeutic uses beyond oncology.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of carbonic anhydrase IX, an enzyme involved in regulating pH in tumor cells. By inhibiting this enzyme, the compound disrupts the pH balance within cancer cells, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s key structural features are compared below with analogs from the provided evidence:

*Calculated based on molecular formula.

†Estimated for C21H24N4O3S.

‡Estimated for C15H18FN3O3S.

Key Observations:

- Pyrimidine Substituents: The target’s 6-propoxy group distinguishes it from nilotinib’s pyridinyl substitution (critical for BCR-ABL kinase inhibition) and Example 53’s chromenone moiety (likely influencing DNA intercalation) . Propoxy may enhance metabolic stability compared to smaller alkoxy groups.

- Sulfonamide vs. Amide : The benzenesulfonamide group in the target compound could improve solubility relative to methanesulfonamide () but may reduce membrane permeability compared to nilotinib’s benzamide .

Physicochemical and Pharmacokinetic Properties

- Synthetic Accessibility : Analogous compounds (e.g., ) employ palladium-catalyzed cross-coupling, suggesting the target’s synthesis may require similar conditions .

Biological Activity

4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide, a complex organic compound, has garnered significant attention in medicinal chemistry due to its unique structure and potential biological activities. This compound belongs to the class of benzenesulfonamides and is characterized by a sulfonamide moiety, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of 4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide features:

- A sulfonamide group , which is pivotal for its biological activity.

- A pyrimidinylamino group , contributing to its interaction with biological targets.

The molecular formula is , with a molecular weight of approximately 432.6 g/mol.

The primary mechanism of action involves the inhibition of carbonic anhydrase IX (CA IX) , an enzyme overexpressed in various cancers. By inhibiting CA IX, the compound disrupts the pH homeostasis within tumor cells, leading to reduced proliferation and increased apoptosis. This mechanism positions it as a promising candidate for cancer therapy.

Biological Activity

Research indicates that 4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide exhibits several biological activities:

-

Anticancer Activity :

- Significant inhibitory effects on cancer cell lines have been reported.

- The compound's ability to target CA IX makes it particularly relevant in oncology.

-

Antimicrobial Properties :

- Similar sulfonamide derivatives have demonstrated antibacterial activity, suggesting potential in treating infections.

-

Enzyme Inhibition :

- Investigated as an enzyme inhibitor, particularly for pathways relevant in cancer metabolism.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- In vitro Studies :

- A study demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including breast and prostate cancer cells, with IC50 values indicating potent activity.

- Mechanistic Studies :

- Research has shown that the inhibition of CA IX leads to altered metabolic pathways in tumor cells, enhancing apoptosis through mechanisms involving reactive oxygen species (ROS).

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methyl-N-(4-methylphenyl)benzenesulfonamide | Contains a methyl group and benzenesulfonamide | Antimicrobial properties |

| N-(4-Methylphenyl)-2-methylbenzenesulfonamide | Similar sulfonamide structure with different substitutions | Potential anti-inflammatory effects |

| 2-Methyl-N-(4-(pyridin-2-yl)phenyl)benzenesulfonamide | Pyridine derivative with sulfonamide | Anticancer activity reported |

The specific combination of functional groups in 4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide enhances its biological activity compared to other sulfonamides.

Q & A

Q. Table 1: Representative Reaction Conditions

| Reactant 1 | Reactant 2 | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-methylbenzenesulfonyl chloride | 4-((2-methyl-6-propoxypyrimidin-4-yl)amino)aniline | DMF | 100 | 82 | |

| Analogous sulfonyl chloride | Pyrimidine-amine intermediate | NMP | 80 | 73 |

How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Basic Research Question

Structural elucidation combines:

- Spectroscopy :

- ¹H NMR : Methyl groups (δ 1.2–2.5 ppm), aromatic protons (δ 6.8–8.1 ppm), and sulfonamide NH (δ 10.2 ppm) .

- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₂₂H₂₆N₄O₃S: 450.1695) .

- Crystallography : X-ray diffraction reveals planar pyrimidine rings with dihedral angles of 12–86° relative to the benzene rings. Intramolecular N–H⋯N hydrogen bonds stabilize the conformation .

What in vitro assays are appropriate for initial evaluation of biological activity?

Basic Research Question

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates (e.g., ATPase activity for kinase targets) .

- Receptor Binding : Radioligand displacement assays (e.g., competitive binding with ³H-labeled ligands) .

- Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ determination) .

How can structure-activity relationship (SAR) studies be designed to explore the role of substituents on the pyrimidine ring?

Advanced Research Question

Methodology :

- Substituent Variation : Synthesize analogs with modifications at the 2-methyl, 6-propoxy, or 4-amino positions.

- Biological Testing : Compare IC₅₀ values in target assays.

- Key Findings :

- 6-Propoxy substitution enhances lipophilicity and membrane permeability .

- 2-Methyl groups reduce steric hindrance, improving binding affinity .

Q. Table 2: SAR of Pyrimidine Substituents

| Substituent Position | Modification | Effect on Activity | Reference |

|---|---|---|---|

| 2-Methyl | Replacement with ethyl | Decreased binding affinity (~30%) | |

| 6-Propoxy | Replacement with methoxy | Reduced metabolic stability |

What experimental strategies are effective in resolving contradictions in reported biological activity data?

Advanced Research Question

- Reproducibility Controls : Standardize assay conditions (e.g., pH, temperature, cell passage number) .

- Orthogonal Assays : Validate results using unrelated methods (e.g., SPR for binding affinity vs. functional assays) .

- Data Normalization : Account for batch effects using reference compounds in each experiment .

What methodologies are recommended for analyzing the compound's stability under physiological conditions?

Advanced Research Question

- Forced Degradation Studies :

- Hydrolytic Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; analyze via HPLC .

- Oxidative Stress : Expose to H₂O₂ (0.3% v/v) and monitor degradation products .

- Thermal Stability : DSC/TGA analysis to determine decomposition temperatures .

Q. Table 3: Stability Data Under Physiological Conditions

| Condition | Degradation (%) | Half-life (h) | Reference |

|---|---|---|---|

| pH 7.4, 37°C | <5 | >48 | |

| 0.3% H₂O₂, 37°C | 20 | 12 |

How can computational modeling guide the optimization of this compound's pharmacokinetic properties?

Advanced Research Question

- ADME Prediction : Use tools like SwissADME to estimate logP (2.8–3.5), solubility (~10 µM), and CYP450 interactions .

- Molecular Dynamics : Simulate binding modes to identify critical hydrogen bonds (e.g., sulfonamide–Arg interactions) .

Notes

- References : Excluded BenchChem and commercial sources per user guidelines.

- Data Sources : Peer-reviewed journals (e.g., Acta Crystallographica) and synthesis protocols .

- Methodological Focus : Emphasis on reproducible experimental design and data validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.